molecular formula C19H17NO4 B14801297 2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid

2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid

Cat. No.: B14801297
M. Wt: 323.3 g/mol
InChI Key: WRQYKLDRGCKUOB-UHFFFAOYSA-N
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Description

(S)-2-(4-(2-(1,3-DIOXOISOINDOLIN-2-YL)ETHYL)PHENYL)PROPANOIC ACID is a complex organic compound with a unique structure that includes a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(2-(1,3-DIOXOISOINDOLIN-2-YL)ETHYL)PHENYL)PROPANOIC ACID typically involves multiple steps One common method starts with the preparation of the phthalimide derivative, which is then subjected to a series of reactions to introduce the ethyl and phenyl groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(2-(1,3-DIOXOISOINDOLIN-2-YL)ETHYL)PHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the phthalimide moiety.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(S)-2-(4-(2-(1,3-DIOXOISOINDOLIN-2-YL)ETHYL)PHENYL)PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(4-(2-(1,3-DIOXOISOINDOLIN-2-YL)ETHYL)PHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. The phthalimide moiety can bind to proteins or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: Shares the phthalimide moiety but lacks the additional ethyl and phenyl groups.

    N-Phenylphthalimide: Similar structure but without the propanoic acid moiety.

Uniqueness

(S)-2-(4-(2-(1,3-DIOXOISOINDOLIN-2-YL)ETHYL)PHENYL)PROPANOIC ACID is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid

InChI

InChI=1S/C19H17NO4/c1-12(19(23)24)14-8-6-13(7-9-14)10-11-20-17(21)15-4-2-3-5-16(15)18(20)22/h2-9,12H,10-11H2,1H3,(H,23,24)

InChI Key

WRQYKLDRGCKUOB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O

Origin of Product

United States

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